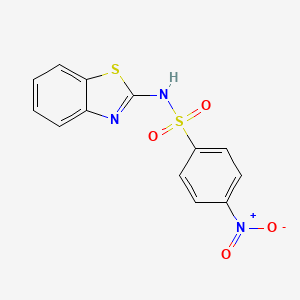

N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide” is a compound that belongs to the benzothiazole family . Benzothiazoles are heterocyclic compounds that have been studied for their potential in various fields, including as optical materials and for their biological potential .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been carried out in various studies. For example, a novel corrosion inhibitor, N-(1,3-benzothiazol-2-yl)-4-aminobenzamide, was synthesized and its efficiency in controlling the rate of corrosion of mild steel material in hydrochloric acid medium was investigated .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These compounds crystallize with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis

Benzothiazole derivatives have been studied for their chemical reactivity. They have been found to have diverse chemical reactivity and a broad spectrum of biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For example, X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations have been used to study the solid-state properties of these compounds .Applications De Recherche Scientifique

Antibacterial Agents

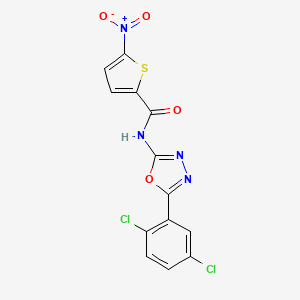

Compounds with the N-(1,3-benzothiazol-2-yl) structure have been synthesized and evaluated as potential antibacterial agents . These compounds have shown variable activity against both Gram-positive and Gram-negative bacterial strains . For instance, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against Staphylococcus aureus .

Antifungal Agents

Benzothiazole derivatives have been associated with antifungal activities . This makes them potential candidates for the development of new antifungal drugs.

Antiprotozoal Agents

Benzothiazole derivatives have also been investigated for their antiprotozoal activities . This suggests that they could be used in the treatment of diseases caused by protozoan parasites.

Anticancer Agents

Research has shown that benzothiazole derivatives can exhibit anticancer activities . This opens up the possibility of using these compounds in cancer therapy.

Anticonvulsant Agents

Benzothiazole derivatives have been associated with anticonvulsant activities . This suggests that they could be used in the treatment of conditions such as epilepsy.

Antihypertensive Agents

Benzothiazole derivatives have been associated with antihypertensive activities . This suggests that they could be used in the management of high blood pressure.

Antidiabetic Agents

Benzothiazole derivatives have been associated with antidiabetic activities . This suggests that they could be used in the treatment of diabetes.

Anti-inflammatory Agents

Benzothiazole derivatives have been associated with anti-inflammatory activities . This suggests that they could be used in the treatment of inflammatory conditions.

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been extensively studied for their diverse biological activities . They have been found to exhibit promising activity against various bacterial strains .

Mode of Action

It is known that benzothiazole derivatives interact with their targets, leading to changes that inhibit the growth of bacteria .

Biochemical Pathways

Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Admet calculations for similar compounds have shown favourable pharmacokinetic profiles .

Result of Action

Similar compounds have shown promising activity against various bacterial strains, suggesting that they may have bactericidal effects .

Action Environment

The stability and efficacy of similar compounds may be influenced by factors such as temperature, ph, and the presence of other substances .

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O4S2/c17-16(18)9-5-7-10(8-6-9)22(19,20)15-13-14-11-3-1-2-4-12(11)21-13/h1-8H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLKFSPZQDGDBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2423154.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2423162.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-chlorobenzenecarboxamide](/img/structure/B2423163.png)

![7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2423168.png)

![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2423169.png)